4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
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Overview
Description
4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Mannich Reaction: Incorporation of the piperazine ring into biologically active compounds can be achieved through a Mannich reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine .
Uniqueness
4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its fluorophenyl and piperazine moieties contribute to its potential therapeutic effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19FN4 |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H19FN4/c1-13-10-18-12-19-16(13)21-7-5-20(6-8-21)11-14-3-2-4-15(17)9-14/h2-4,9-10,12H,5-8,11H2,1H3 |
InChI Key |
VTJMSTZMBDBJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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